molecular formula C9H8N4O B11762450 (5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone

(5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone

Cat. No.: B11762450
M. Wt: 188.19 g/mol
InChI Key: DSENHTVQFMIEJD-UHFFFAOYSA-N
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Description

(5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone: is a compound that features a pyrazole ring substituted with an amino group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone typically involves the reaction of a pyrazole derivative with a pyridine derivative under specific conditions. One common method involves the condensation of 5-amino-1H-pyrazole with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group and the pyridine ring can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is investigated for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the study of cell signaling pathways and the development of targeted therapies for diseases such as cancer .

Medicine

Medicinally, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism of action of (5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-1H-pyrazol-4-YL)(pyridin-3-YL)methanone
  • (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone
  • (5-Amino-1H-pyrazol-4-YL)(pyrimidin-4-YL)methanone

Uniqueness

Compared to similar compounds, (5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone exhibits unique properties due to the specific positioning of the pyridine ring. This positioning can influence its binding affinity to molecular targets and its overall biological activity, making it a compound of significant interest in research and development .

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

(5-amino-1H-pyrazol-4-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C9H8N4O/c10-9-7(5-12-13-9)8(14)6-1-3-11-4-2-6/h1-5H,(H3,10,12,13)

InChI Key

DSENHTVQFMIEJD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)C2=C(NN=C2)N

Origin of Product

United States

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